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Compound of Interest

Compound Name: 2-Bromo-4-methylpentanoic acid

Cat. No.: B3021681 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-4-methylpentanoic acid is a halogenated carboxylic acid derivative with potential

applications in organic synthesis and as a building block in the development of novel

pharmaceutical compounds. A thorough understanding of its spectroscopic characteristics is

paramount for its identification, purity assessment, and elucidation of its role in chemical

reactions. This technical guide provides a comprehensive overview of the spectroscopic data

for 2-Bromo-4-methylpentanoic acid, including nuclear magnetic resonance (NMR), infrared

(IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring

this data are also presented to ensure reproducibility and accuracy in research settings.

Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-4-methylpentanoic acid is

provided in the table below.[1][2][3][4]
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Property Value

Molecular Formula C6H11BrO2

Molecular Weight 195.05 g/mol

IUPAC Name 2-bromo-4-methylpentanoic acid

CAS Number 49628-52-6

Appearance Not available

Boiling Point Not available

Melting Point Not available

Density Not available

Spectroscopic Data
While experimental spectroscopic data for 2-Bromo-4-methylpentanoic acid is not readily

available in public databases, the following sections present predicted data based on its

chemical structure. These predictions serve as a valuable reference for researchers in the

analysis of this compound.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of

hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2-Bromo-4-
methylpentanoic acid in a suitable deuterated solvent (e.g., CDCl₃) would exhibit distinct

signals corresponding to the different types of protons present.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~10-12 Singlet 1H -COOH

~4.2 Doublet of doublets 1H H-2

~2.0-2.2 Multiplet 1H H-4

~1.8-2.0 Multiplet 2H H-3

~0.9 Doublet 6H -CH(CH₃)₂

¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a

molecule. The predicted ¹³C NMR spectrum of 2-Bromo-4-methylpentanoic acid would show

signals for each unique carbon atom.

Chemical Shift (ppm) Assignment

~175 C-1 (-COOH)

~45 C-2 (-CHBr)

~40 C-3 (-CH₂)

~28 C-4 (-CH)

~22 C-5, C-6 (-CH(CH₃)₂)

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 2-Bromo-4-
methylpentanoic acid is expected to show characteristic absorption bands.
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (carboxylic acid)

~1700 Strong C=O stretch (carboxylic acid)

2850-2960 Medium-Strong C-H stretch (aliphatic)

~1210-1320 Medium C-O stretch

~550-650 Medium-Strong C-Br stretch

Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a molecule. The mass spectrum of 2-Bromo-4-methylpentanoic acid would show

the molecular ion peak and characteristic fragment ions. Due to the presence of bromine,

isotopic peaks for ions containing bromine ([M]+ and [M+2]+) with approximately equal intensity

would be expected.

m/z Interpretation

194/196 [M]⁺, Molecular ion

150/152 [M - COOH]⁺

115 [M - Br]⁺

57 [C₄H₉]⁺

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

described above.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-4-methylpentanoic acid
in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR

tube.
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Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

achieve a homogeneous magnetic field.

¹H NMR Acquisition:

Acquire a single-pulse ¹H NMR spectrum.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15

ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the signals and reference the spectrum to the residual solvent peak or an

internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

Use a sufficient number of scans and a suitable relaxation delay to obtain a quantitative

spectrum if needed.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

Sample Preparation: Place a small drop of neat 2-Bromo-4-methylpentanoic acid directly

onto the ATR crystal.

Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.
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Data Acquisition:

Bring the sample into contact with the ATR crystal.

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Co-add a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Ionize the sample using a standard electron ionization (EI) voltage (typically 70

eV).

Mass Analysis: Scan the desired mass-to-charge (m/z) range to detect the molecular ion and

fragment ions.

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and

identify characteristic fragmentation patterns.

Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of a chemical compound like 2-Bromo-4-methylpentanoic acid.
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Workflow for Synthesis and Spectroscopic Characterization.

This guide provides foundational spectroscopic information and standardized protocols for the

analysis of 2-Bromo-4-methylpentanoic acid. While the presented spectral data is predicted,

it offers a robust starting point for researchers engaged in the synthesis, characterization, and

application of this and related compounds. Adherence to the outlined experimental procedures

will facilitate the acquisition of high-quality, reproducible data essential for advancing scientific

research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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